![molecular formula C18H32N2 B14241233 N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine CAS No. 627520-33-6](/img/structure/B14241233.png)
N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine is an organic compound characterized by the presence of two cyclohexenyl groups attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with cyclohexenyl derivatives under controlled conditions. One common method involves the use of 2-(1-cyclohexenyl)ethylamine as a starting material, which is then reacted with ethane-1,2-diamine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction may produce cyclohexane derivatives.
Applications De Recherche Scientifique
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as metal ions and enzymes. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions or biological processes . The pathways involved may include binding to active sites of enzymes or interacting with cellular components to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Shares the cyclohexenyl group but differs in the backbone structure.
2-(1-Cyclohexenyl)ethylamine: Similar starting material used in the synthesis of N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine.
N,N’-Dimethyl-1,2-ethanediamine: Similar ethane-1,2-diamine backbone but with different substituents.
Uniqueness
N,N’-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine is unique due to its dual cyclohexenyl groups, which impart specific chemical and physical properties. This structural feature allows it to form stable complexes with metal ions and participate in a variety of chemical reactions, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
627520-33-6 |
|---|---|
Formule moléculaire |
C18H32N2 |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H32N2/c1-3-7-17(8-4-1)11-13-19-15-16-20-14-12-18-9-5-2-6-10-18/h7,9,19-20H,1-6,8,10-16H2 |
Clé InChI |
WKHLQHUPCUNHEA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)CCNCCNCCC2=CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



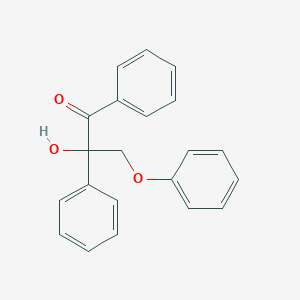
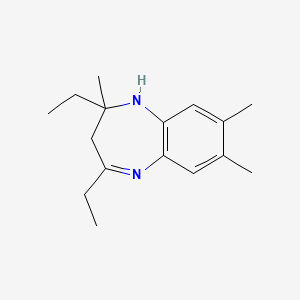
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
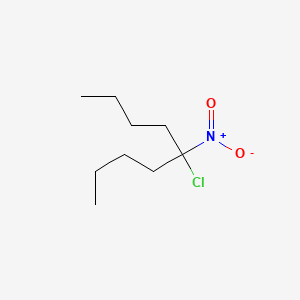
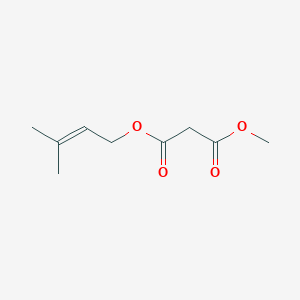

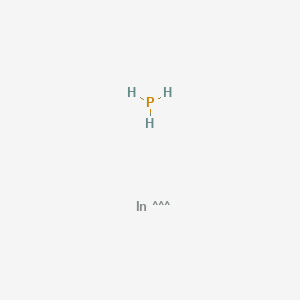
![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
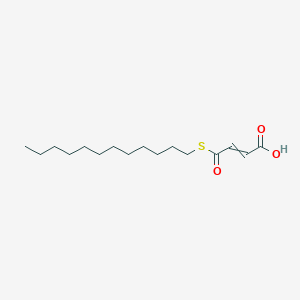
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
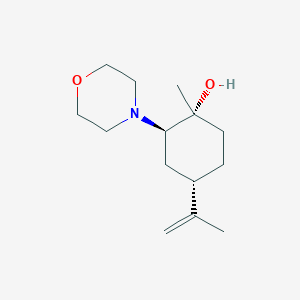
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
